1,1,3-Trimethylcyclohexane
Overview
Description
1,1,3-Trimethylcyclohexane is a clear, colorless, flammable liquid with an odor resembling methylcyclohexane . Its molecular formula is C9H18 and it has a molecular weight of 126.2392 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 138.5±7.0 °C at 760 mmHg, and a flash point of 25.2±11.7 °C . It has a molar refractivity of 41.7±0.3 cm3, and its vapor pressure is 8.3±0.1 mmHg at 25°C .Scientific Research Applications
Catalytic Hydrogenation and Chromatographic Reactor Applications
- Catalytic Hydrogenation Studies: Researchers have investigated the hydrogenation of trimethylbenzene to trimethylcyclohexane, observing that a simulated countercurrent moving-bed chromatographic reactor could achieve product purity of 96% and reactant conversion of 0.83, surpassing the equilibrium conversion limit of traditional reactors (Ray & Carr, 1995).
- Chromatographic Reactor Performance: An experimental study demonstrated that a countercurrent moving-bed chromatographic reactor offers effective simultaneous reaction and separation, producing high-purity trimethylcyclohexane with conversions exceeding equilibrium expectations (Fish & Carr, 1989).
Photochemical and Polymer Stabilization Research
- Photo-Oxidation of Trimethylcyclohexane: A study focusing on the photo-oxidation of trimethylcyclohexane (TMCH) as a model for polypropylene revealed that dienones display a light screening effect during later stages of photo-oxidation, impacting the stabilization process of polypropylene (Zahradnic̆ková et al., 1982).
Synthesis and Chemical Transformation
- Synthesis of Chiral Derivatives: A synthesis pathway was developed for a chiral trimethylcyclohexane derivative from d-camphor, demonstrating its potential as a building block for ent-taxane-type diterpenoids (Kitagawa et al., 1980).
- Oxidation Studies in Fuel Applications: The oxidation of trimethylcyclohexane was studied in a jet-stirred reactor, contributing to the understanding of its role as a surrogate compound in fuel applications like kerosene and diesel (Liu et al., 2019).
Renewable High-Density Fuel Production
- Synthesis from Isophorone: A study demonstrated the synthesis of a high-density fuel compound using isophorone, derived from hemicellulose, and 1,1,3-trimethylcyclohexane, highlighting its potential application in improving conventional fuels for rocket propulsion (Wang et al., 2017).
Safety and Hazards
1,1,3-Trimethylcyclohexane is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and wearing suitable protective clothing .
Properties
IUPAC Name |
1,1,3-trimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLJOJPIPCRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858746 | |
Record name | 1,1,3-Trimethylcyclohexane | |
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Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,1,3-Trimethylcyclohexane | |
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CAS No. |
3073-66-3 | |
Record name | 3,3,5-Trimethylcyclohexane | |
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Record name | Cyclogeraniolane | |
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Record name | Cyclogeraniolane | |
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Record name | 1,1,3-Trimethylcyclohexane | |
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Record name | 1,1,3-trimethylcyclohexane | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1,3-trimethylcyclohexane in petroleum analysis?
A1: this compound is a significant component of gasoline fractions in certain crude oils. For instance, it constitutes a notable 7.4% of the gasoline fraction in Karamai crude oil []. Analyzing its presence and concentration can provide insights into the origin and processing of petroleum products. Moreover, the ratio of this compound to 1,2,4-trimethylcyclohexane is investigated as a potential tool for correlating petroleum hydrocarbon sources, particularly for identifying the origin of subsurface light non-aqueous phase liquid (LNAPL) contamination [].
Q2: How can the ratios of trimethylcyclohexane isomers be used in environmental investigations?
A2: The ratios of specific trimethylcyclohexane isomers, specifically 1,2,4-trimethylcyclopentane/1,2,3-trimethylcyclopentane and this compound/1,2,4-trimethylcyclohexane, demonstrate resistance to aerobic biodegradation and exhibit similar solubility and volatility []. This makes them potentially valuable as indicators for tracing the source of petroleum hydrocarbon contamination in environmental samples.
Q3: Is this compound found in food products? If yes, how does diet influence its presence?
A3: Yes, this compound has been identified as a branched hydrocarbon present in the intramuscular fat of Iberian dry-cured ham []. Interestingly, the duration of the pigs' Montanera diet, which involves feeding on acorns and pasture, significantly influences the concentration of 2-butyl-1,1,3-trimethylcyclohexane in the ham. This finding suggests that dietary variations during the fattening period can lead to detectable differences in the hydrocarbon profile of the final product.
Q4: How is this compound utilized in organic synthesis?
A4: A chiral derivative of this compound serves as a crucial building block in the synthesis of ent-taxane-type diterpenoids []. This specific derivative is derived from d-camphor through a multi-step process, highlighting its versatility as a starting material for complex organic molecules with potential pharmaceutical applications.
Q5: What are the key reactions involving this compound studied in the context of kinetics?
A5: Researchers have extensively studied the kinetics of hydrogen abstraction reactions involving this compound with methyl radicals [] and tert-butoxyl radicals []. These studies provide valuable insights into the reactivity of this molecule and contribute to a better understanding of reaction mechanisms and rates in relevant chemical processes.
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